2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide
CAS No.: 1017033-55-4
Cat. No.: VC8391480
Molecular Formula: C10H12ClNOS
Molecular Weight: 229.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1017033-55-4 |
|---|---|
| Molecular Formula | C10H12ClNOS |
| Molecular Weight | 229.73 g/mol |
| IUPAC Name | 2-chloro-N-(3-methylsulfanylphenyl)propanamide |
| Standard InChI | InChI=1S/C10H12ClNOS/c1-7(11)10(13)12-8-4-3-5-9(6-8)14-2/h3-7H,1-2H3,(H,12,13) |
| Standard InChI Key | MNUYFLFMKCNQQM-UHFFFAOYSA-N |
| SMILES | CC(C(=O)NC1=CC(=CC=C1)SC)Cl |
| Canonical SMILES | CC(C(=O)NC1=CC(=CC=C1)SC)Cl |
Introduction
2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide is an organic compound with a molecular formula that reflects its structure as a substituted amide. It features a propanamide backbone with a chlorine atom at the second position and a methylthio group attached to the phenyl ring at the meta position. This compound is primarily used as an intermediate in organic synthesis and has potential applications in biological research, particularly in enzyme inhibition studies and medicinal chemistry.
Synthesis of 2-Chloro-N-[3-(methylsulfanyl)phenyl]propanamide
The synthesis of this compound typically involves the reaction of 3-(methylsulfanyl)aniline with chloroacetyl chloride. This reaction is usually performed in an organic solvent such as dichloromethane, with a base like triethylamine used to neutralize hydrochloric acid produced during the reaction.
Synthetic Route
-
Reactants: 3-(methylsulfanyl)aniline and chloroacetyl chloride.
-
Solvent: Dichloromethane.
-
Base: Triethylamine.
-
Conditions: Room temperature, under inert atmosphere.
Applications in Research
This compound is a valuable tool in both synthetic chemistry and biological research. It participates in various chemical reactions, allowing for the synthesis of derivatives that may exhibit different biological activities. In biological systems, it may inhibit enzyme activity by binding to active sites or allosteric sites on enzymes.
Potential Biological Applications
-
Enzyme Inhibition: Binding to enzyme active sites or allosteric sites.
-
Medicinal Chemistry: Potential use in drug development.
Chemical Data
| Property | Value/Description |
|---|---|
| Molecular Weight | Approximately 229.73 g/mol |
| CAS No. | 1017033-55-4 |
| Classification | Substituted amide |
| Synthesis Reactants | 3-(methylsulfanyl)aniline, chloroacetyl chloride |
| Solvent | Dichloromethane |
| Base | Triethylamine |
Spectroscopic Data
While specific spectroscopic data for 2-chloro-N-[3-(methylsulfanyl)phenyl]propanamide is not detailed here, compounds of similar structure typically undergo characterization using techniques like NMR (Nuclear Magnetic Resonance) and MS (Mass Spectrometry) to confirm their identity and purity .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume